L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-proline
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Overview
Description
L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-proline is a complex peptide compound It is composed of several amino acids, including leucine, ornithine, serine, and proline, linked together in a specific sequence
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.
Coupling: The next amino acid, also protected at the N-terminus, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles simultaneously, increasing efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-proline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under various conditions depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, reduction may yield reduced peptides, and substitution may yield modified peptides with new functional groups.
Scientific Research Applications
L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-proline has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: It is used in studies of protein-protein interactions and enzyme-substrate interactions.
Medicine: It has potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and biotechnological applications.
Mechanism of Action
The mechanism of action of L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-proline can be compared with other similar peptide compounds, such as:
L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valine: Similar structure but with valine instead of serine.
L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-serine: Similar structure but with tryptophan instead of proline.
L-Seryl-D-phenylalanyl-L-leucyl-L-leucyl-N~5~-(diaminomethylene)-L-ornithinamide: Similar structure but with different amino acid sequence.
These compounds share structural similarities but differ in their specific amino acid sequences, leading to unique properties and applications.
Properties
CAS No. |
475462-18-1 |
---|---|
Molecular Formula |
C20H37N7O6 |
Molecular Weight |
471.6 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H37N7O6/c1-11(2)9-12(21)16(29)25-13(5-3-7-24-20(22)23)17(30)26-14(10-28)18(31)27-8-4-6-15(27)19(32)33/h11-15,28H,3-10,21H2,1-2H3,(H,25,29)(H,26,30)(H,32,33)(H4,22,23,24)/t12-,13-,14-,15-/m0/s1 |
InChI Key |
ASSHZTLDAZQUQW-AJNGGQMLSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)N1CCCC1C(=O)O)N |
Origin of Product |
United States |
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